2-[3-(ethylsulfanyl)-1H-1,2,4-triazol-5-yl]-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
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Overview
Description
2-[3-(ETHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-8-PHENYL-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is a complex heterocyclic compound that features a unique combination of triazole and naphthyridine moieties. This compound is of significant interest in the fields of medicinal and synthetic chemistry due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(ETHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-8-PHENYL-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE typically involves multi-step synthetic routes. One common approach involves the initial formation of the triazole ring through cyclization reactions involving 3-amino-1,2,4-triazole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on maximizing yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
2-[3-(ETHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-8-PHENYL-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole and naphthyridine rings can undergo reduction under specific conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the triazole and naphthyridine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole or naphthyridine rings .
Scientific Research Applications
2-[3-(ETHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-8-PHENYL-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(ETHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-8-PHENYL-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE involves its interaction with specific molecular targets and pathways. The triazole and naphthyridine moieties can interact with biological receptors through hydrogen bonding and dipole interactions, leading to various biological effects . The compound’s anticancer activity, for example, may involve the inhibition of specific enzymes or signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities, including antimicrobial and anticancer properties.
1,6-Naphthyridine Derivatives: These compounds share the naphthyridine core and are known for their diverse biological activities, including anti-HIV and anticancer properties.
Uniqueness
What sets 2-[3-(ETHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-8-PHENYL-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE apart is the combination of both triazole and naphthyridine moieties within a single molecule. This unique structure allows it to exhibit a broader range of chemical reactivity and biological activities compared to compounds containing only one of these moieties .
Properties
Molecular Formula |
C21H16N6O2S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-(3-ethylsulfanyl-1H-1,2,4-triazol-5-yl)-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9-dione |
InChI |
InChI=1S/C21H16N6O2S/c1-2-30-21-23-20(24-25-21)27-11-9-17-15(19(27)29)12-14-16(22-17)8-10-26(18(14)28)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,23,24,25) |
InChI Key |
BHCTUZJFTRSGON-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NNC(=N1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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